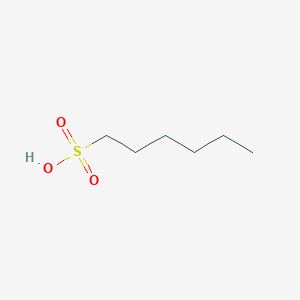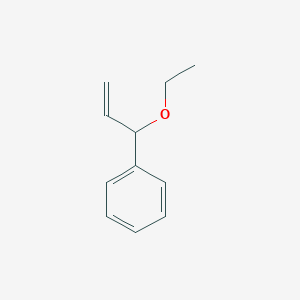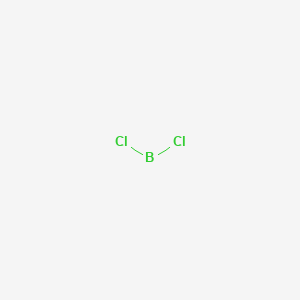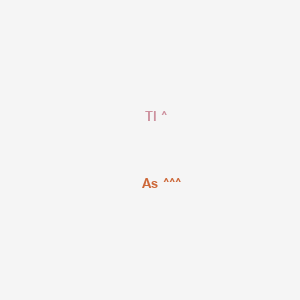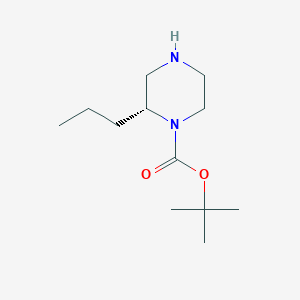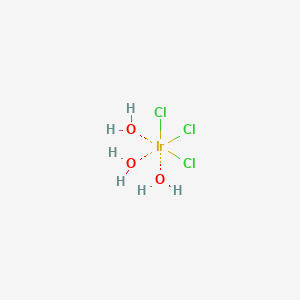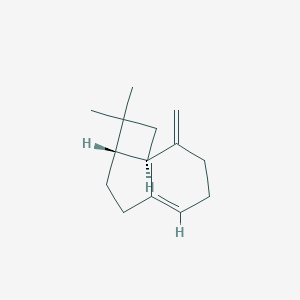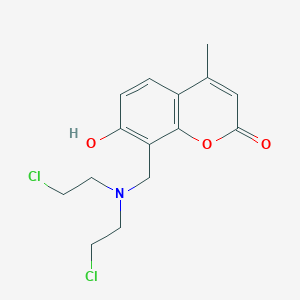
Dicurin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicurin is a chemical compound that has shown great potential in scientific research as it has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Dicurin is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, Dicurin has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
Dicurin has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. Additionally, Dicurin has been found to have antioxidant properties, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dicurin in lab experiments is its versatility. It has been shown to have a range of effects in different cell types and organisms, making it a valuable tool for researchers. Additionally, Dicurin is relatively easy to synthesize, which makes it more accessible than other compounds with similar properties.
However, there are also some limitations to using Dicurin in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, Dicurin has been found to have some toxicity in certain cell types, which could limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on Dicurin. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research on the toxicity of Dicurin in different cell types and organisms could help to identify potential limitations and inform its use in future experiments.
Conclusion
In conclusion, Dicurin is a promising compound with a range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
Dicurin is synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dichlorophenylhydrazine in the presence of a catalyst. This reaction leads to the formation of a key intermediate, which is then converted to Dicurin through further reactions.
Aplicaciones Científicas De Investigación
Dicurin has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, Dicurin has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Propiedades
Número CAS |
14415-49-7 |
|---|---|
Nombre del producto |
Dicurin |
Fórmula molecular |
C15H17Cl2NO3 |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
8-[bis(2-chloroethyl)aminomethyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C15H17Cl2NO3/c1-10-8-14(20)21-15-11(10)2-3-13(19)12(15)9-18(6-4-16)7-5-17/h2-3,8,19H,4-7,9H2,1H3 |
Clave InChI |
CNALNNVHNPSQEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O |
Otros números CAS |
14415-49-7 |
Sinónimos |
4-methyl-7-hydroxy-8-methylenebis(beta-chloroethyl)aminocoumarin dicourol dicurin dicurin hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



